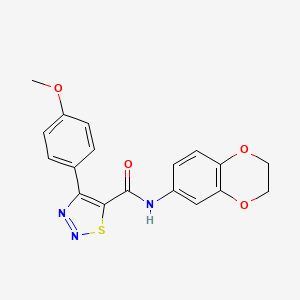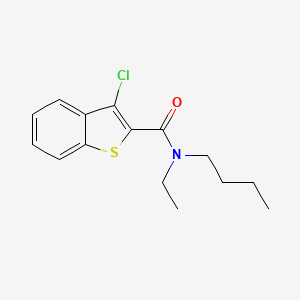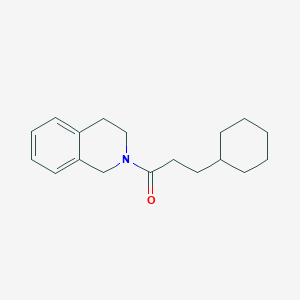![molecular formula C21H18N4O3 B11028111 2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11028111.png)
2-(2-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C22H20N4O4S2, belongs to the pyrido[1,2-a]pyrimidin-4-one family. Its systematic name is 2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one . Let’s break down its features:
Molecular Weight: 468.557 g/mol
CAS Number: 442552-33-2
Preparation Methods
Synthetic Routes:: The compound can be synthesized through metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This operationally simple reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .
Chemical Reactions Analysis
Types of Reactions:: The compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.
Major Products:: The specific products formed depend on the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to corresponding amines.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, coordination chemistry, and potential ligand properties.
Biology and Medicine::Anticancer Properties: Investigated for its potential as an anticancer agent.
Biological Activity: Studied for interactions with cellular targets.
Materials Science:
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern and fused pyrido[1,2-a]pyrimidin-4-one ring system, similar compounds include related heterocyclic structures like pyrimidines, pyridines, and thiazolidines.
Remember that this compound is part of a collection of rare and unique chemicals, and its identity and purity should be confirmed before use
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
8-(oxolan-2-ylmethyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C21H18N4O3/c26-20-15-12-16-18(7-10-25(21(16)27)19-5-1-2-8-22-19)23-17(15)6-9-24(20)13-14-4-3-11-28-14/h1-2,5-10,12,14H,3-4,11,13H2 |
InChI Key |
MBSAJNBQMKTEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11028040.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11028042.png)
![methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate](/img/structure/B11028045.png)
![7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11028052.png)

![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028064.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11028067.png)
![4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine](/img/structure/B11028080.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B11028088.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11028098.png)

![4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028119.png)

